molecular formula C9H9Cl2NO2 B556688 3,4-Dichloro-L-phenylalanine CAS No. 52794-99-7

3,4-Dichloro-L-phenylalanine

Cat. No. B556688
CAS RN: 52794-99-7
M. Wt: 234.08 g/mol
InChI Key: NRCSJHVDTAAISV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

  • L-Phenylalanine is crucial in both food and medicinal applications. A study by Ding et al. (2016) focused on phenylalanine biosynthesis in E. coli, revealing that increasing certain enzymes' concentrations can significantly boost phenylalanine yield, which has practical implications for metabolic pathway optimization (Ding et al., 2016).

  • Phenylalanine ammonia lyase (PAL) has significant clinical, industrial, and biotechnological applications. MacDonald and D'Cunha (2007) discussed its role in producing L-phenylalanine, a precursor for the sweetener aspartame, and its potential in treating phenylketonuria (MacDonald & D'Cunha, 2007).

  • Liu et al. (2018) engineered E. coli to enhance L-Phenylalanine biosynthesis. They manipulated the glucose uptake pathway and a transcription factor to increase production, achieving a significant improvement in L-phenylalanine titer (Liu et al., 2018).

  • Kańska et al. (2016) studied the biotransformation mechanisms of aromatic amino acids like L-phenylalanine. Their research on enzyme-catalyzed reactions provided insights into the metabolism of these compounds, relevant to addressing metabolic dysfunctions and neurodegenerative diseases (Kańska et al., 2016).

  • Elsellami et al. (2010) investigated the photocatalytic degradation of phenylalanine, exploring parameters like adsorption, pH, and light intensity. This has implications for treating water contaminated with amino acids (Elsellami et al., 2010).

  • Seo et al. (2015) found that L-phenylalanine and LED lights can enhance the production of phenolic compounds in Tartary buckwheat sprouts. This suggests potential agricultural applications for optimizing nutrient content in plants (Seo et al., 2015).

  • Hufton et al. (1995) discussed the structure and function of aromatic amino acid hydroxylases, including phenylalanine hydroxylase. Understanding these enzymes is key to studying amino acid metabolism and related disorders (Hufton et al., 1995).

  • Solladié-Cavallo et al. (1994) synthesized (S) -3,4-Dichloro-phenylalanine hydrochloride, demonstrating a method with potential applications in producing enantiomerically pure compounds for pharmaceutical and industrial purposes (Solladié-Cavallo et al., 1994).

  • Ermiş et al. (2017) developed a selective and sensitive electrochemical sensor for L-phenylalanine detection, highlighting its potential for medical diagnostics and monitoring of metabolic disorders (Ermiş et al., 2017).

  • Rasmussen and Dixon (1999) investigated the metabolic channeling of phenylalanine in tobacco cell cultures, providing insights into the role of this amino acid in plant secondary metabolism (Rasmussen & Dixon, 1999).

Mechanism of Action

Future Directions

properties

IUPAC Name

(2S)-2-amino-3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCSJHVDTAAISV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967254
Record name 3,4-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-L-phenylalanine

CAS RN

52794-99-7
Record name 3,4-Dichloro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52794-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichlorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dichloro-L-phenylalanine
Reactant of Route 2
3,4-Dichloro-L-phenylalanine
Reactant of Route 3
Reactant of Route 3
3,4-Dichloro-L-phenylalanine
Reactant of Route 4
3,4-Dichloro-L-phenylalanine
Reactant of Route 5
3,4-Dichloro-L-phenylalanine
Reactant of Route 6
3,4-Dichloro-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.